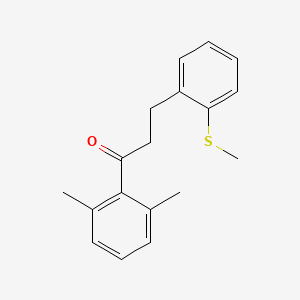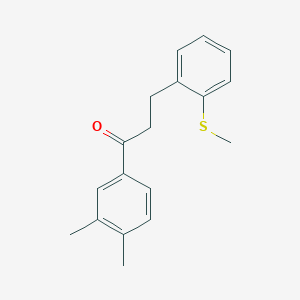
3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index .Aplicaciones Científicas De Investigación
Electroactive Poly(arylene sulphide) Applications
The electro-oxidative polymerization of 3,5-dimethylthiophenol leads to poly(2,6-dimethylphenylene sulphide), which exhibits semi-conductivity and an electrochemical response. This application is significant in the field of electroactive polymers, particularly for its semi-conductive properties and potential in electronic device fabrication (Yamamoto et al., 1992).
Oligomerization in Organic Chemistry
In the study of organic chemistry, oligomerization of thiophene-based p-quinodimethanes like 2,5-dimethylene-2,3-dihydrothiophene and 2-ethylidene-5-methylene-2,5-dihydrothiophene is crucial. These compounds demonstrate interesting reactivity patterns and are relevant for understanding the mechanisms of oligomer formation (Trahanovsky et al., 1997).
Semiconducting Polymers in Electronics
The creation of new semiconducting polymers incorporating 3,6-dimethylthieno[3,2-b]thiophene units plays a vital role in the development of organic thin-film transistors. These polymers are synthesized via oxidative coupling reactions and are critical in the field of organic electronics, influencing the performance and characteristics of thin-film transistors (Kong et al., 2009).
Aryloxysulfonium Cations Transformations
In synthetic organic chemistry, the transformation of 2,6-dimethylphenol into its p-thiomethoxymethyl derivative provides insights into the mechanisms of arylsulfonium cation reactions. These transformations are significant in understanding the synthesis of complex organic molecules and are useful in the development of new synthetic methods (Olofson & Marino, 1971).
Molecular Structure Studies
The study of molecular structures like 2-((2-(4-(3-(2,5-Dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol provides valuable insights into the field of crystallography and computational chemistry. These studies help in understanding the physical and chemical properties of molecules, which are crucial for the development of new materials and drugs (Karakurt et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOLDUNBWWOYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644729 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone | |
CAS RN |
898794-98-4 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














